molecular formula C17H25N3O2S B4331781 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide

Cat. No. B4331781
M. Wt: 335.5 g/mol
InChI Key: JTYOWKQXACXPGU-UHFFFAOYSA-N
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Description

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide, also known as MIH, is a novel compound that has gained significant attention in the field of medicinal chemistry. MIH is a synthetic compound that has been developed for potential therapeutic applications due to its unique structure and properties.

Scientific Research Applications

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.

Mechanism of Action

The mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is not fully understood, but it is thought to act by inhibiting specific enzymes and signaling pathways involved in disease progression. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to activate the p53 tumor suppressor pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in lab experiments is its unique structure and properties, which make it a promising candidate for therapeutic applications. However, there are also some limitations associated with using 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in lab experiments. One of the main limitations is the complex synthesis process, which can be time-consuming and costly. Additionally, the mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide, including further studies on its mechanism of action, optimization of the synthesis process, and evaluation of its potential therapeutic applications in various diseases. One potential future direction is the development of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide analogs with improved properties and efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in vivo, which will be important for its eventual clinical translation. Overall, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

properties

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(3-methylsulfanylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-12-15(20-17(22)18-12)9-4-3-5-10-16(21)19-13-7-6-8-14(11-13)23-2/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYOWKQXACXPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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